![molecular formula C19H29N3O2 B2941781 1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034480-53-8](/img/structure/B2941781.png)
1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties for enhanced interaction with enzyme hydrophobic binding sites, suggesting potential applications in designing inhibitors for acetylcholinesterase with variations in structural flexibility (Vidaluc et al., 1995).
Anticancer Activity
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells. The study highlights the potential of such compounds in developing anticancer agents, indicating a direction for research into similar urea derivatives for therapeutic applications (Gaudreault et al., 1988).
Antimicrobial and Cytotoxicity Assessment
Shankar et al. (2017) explored the synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives, evaluating their anti-microbial activity and cytotoxicity. This study suggests the utility of urea derivatives in combating microbial infections and their potential in cancer treatment, offering insight into the multifaceted applications of urea compounds in medical science (Shankar et al., 2017).
Chemical Structure and Solubility Enhancement
Butov et al. (2017) reported on the synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas as efficient inhibitors of epoxide hydrolase, characterizing them by reduced melting points and increased solubility. This research provides valuable insights into the modification of chemical structures for improved pharmaceutical properties, relevant to the development of soluble and potent inhibitors (Butov et al., 2017).
Conformational Studies and Molecular Interaction
Corbin et al. (2001) conducted synthesis and conformational studies of heterocyclic ureas, analyzing their unfolding to form hydrogen-bonded complexes. This research underlines the importance of understanding the conformational behavior of urea derivatives for their application in molecular recognition and self-assembly processes, relevant for nanotechnology and material science applications (Corbin et al., 2001).
properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXJPLGTFBOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Benzylpiperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea |
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